1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN3 and a molecular weight of 215.66 g/mol . This compound is primarily used in research settings and is not intended for human use . It is a derivative of benzodiazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride involves several steps, typically starting with the preparation of the benzodiazole core. The synthetic route often includes:
Formation of the Benzodiazole Core: This step involves the cyclization of ortho-phenylenediamine with formic acid or its derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position of the benzodiazole ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethylation: The ethyl group is introduced at the 1-position using ethyl halides under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-anxiety and anti-convulsant drugs.
Biological Studies: The compound is employed in studies investigating the interaction of benzodiazole derivatives with biological targets, such as enzymes and receptors.
Material Science:
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to effects such as sedation, anxiolysis, and anticonvulsant activity . The exact pathways and molecular interactions are still under investigation, but the compound’s structure-activity relationship (SAR) provides insights into its pharmacological properties .
Comparison with Similar Compounds
1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride can be compared with other benzodiazole derivatives, such as:
1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine: Similar in structure but with the fluorine atom at the 6-position.
1-Ethyl-5-chloro-1H-1,3-benzodiazol-2-amine: Contains a chlorine atom instead of fluorine at the 5-position.
1-Methyl-5-fluoro-1H-1,3-benzodiazol-2-amine: Has a methyl group instead of an ethyl group at the 1-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-ethyl-5-fluorobenzimidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.ClH/c1-2-13-8-4-3-6(10)5-7(8)12-9(13)11;/h3-5H,2H2,1H3,(H2,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCCTSWIRVGILB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.